molecular formula C20H18N2O5S B2396074 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477550-74-6

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2396074
M. Wt: 398.43
InChI Key: UMWOMZJAZLISFF-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in organic chemistry . The 3,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in a variety of natural products and pharmaceuticals. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, and it’s found in many biologically active compounds. The 1,4-benzodioxine moiety is a type of ether that is often found in pharmaceuticals and other biologically active compounds.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the ether, thiazole, and amide groups. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups can influence its solubility in water .

Scientific Research Applications

Synthesis and Characterization

The synthesis of analogs related to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves complex reactions, including condensation and hydrolysis, to yield compounds with potential antimicrobial and docking studies applications. One such process involves synthesizing tetrazol-thiophene carboxamides by condensing thiophene-2-carboxamide with various reagents, followed by hydrolysis to produce compounds evaluated for antimicrobial activity and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antibacterial Activity

Novel analogs, such as those synthesized by reactions involving benzodioxane and thiazolyl groups, have been designed and tested for promising antibacterial activity against common pathogens. Compounds in this category have shown significant activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar et al., 2017).

Crystal Structure Analysis

The crystal structure of compounds related to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been determined through single-crystal X-ray diffraction studies. Such analysis helps in understanding the molecular configuration and stabilization of the compound, providing insights into its potential applications in drug design (Prabhuswamy et al., 2016).

Insecticidal Activity

Research into benzoheterocyclic analogues has revealed compounds with significant insecticidal activities. These studies are crucial for developing new insecticides with enhanced efficacy and potentially lower environmental impact (Sawada et al., 2003).

Cytotoxic Activity for Cancer Therapy

Certain carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their cytotoxic activity against various cancer cell lines. This research contributes to the search for new therapeutic agents capable of inhibiting tumor growth with high potency (Deady et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic or corrosive .

Future Directions

The future directions for research on a compound like this could include further studies to determine its biological activity, potential uses in medicine or industry, and ways to improve its synthesis .

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-24-15-5-3-12(9-17(15)25-2)14-11-28-20(21-14)22-19(23)13-4-6-16-18(10-13)27-8-7-26-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWOMZJAZLISFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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